molecular formula C12H16F2O2Si B3247270 (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane CAS No. 1809168-65-7

(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane

Cat. No.: B3247270
CAS No.: 1809168-65-7
M. Wt: 258.34 g/mol
InChI Key: PARCNOKVFLIHHU-UHFFFAOYSA-N
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Description

(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a difluorophenyl ring, which is further substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the difluorophenyl group: This step involves the fluorination of a phenyl ring, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the trimethylsilyl group: The final step involves the silylation of the difluorophenyl ring, which can be achieved using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-dioxolane ring, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the difluorophenyl ring, potentially leading to the formation of partially or fully reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Partially or fully reduced phenyl derivatives.

    Substitution: Compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane: has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may have potential as pharmaceutical intermediates or active ingredients.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring fluorinated or silicon-containing moieties.

Mechanism of Action

The mechanism by which (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity through halogen bonding, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (6-(1,3-Dioxolan-2-yl)phenyl)trimethylsilane: Lacks the difluorination, which may affect its reactivity and binding properties.

    (2,3-Difluorophenyl)trimethylsilane: Lacks the 1,3-dioxolane ring, which may influence its stability and reactivity.

    (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)methylsilane: Contains a methylsilane group instead of a trimethylsilyl group, which may affect its chemical properties.

Uniqueness: : The combination of the 1,3-dioxolane ring, difluorophenyl group, and trimethylsilyl group in (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane imparts unique chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[6-(1,3-dioxolan-2-yl)-2,3-difluorophenyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2Si/c1-17(2,3)11-8(12-15-6-7-16-12)4-5-9(13)10(11)14/h4-5,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARCNOKVFLIHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204144
Record name 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809168-65-7
Record name 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809168-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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